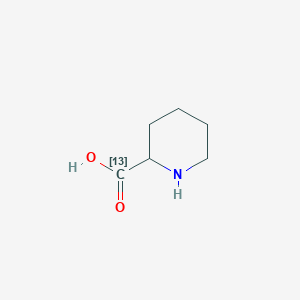

piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584037 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-44-0 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pipecolinic acid-carboxy-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

piperidine-2-carboxylic acid biosynthesis from lysine

An In-Depth Technical Guide to the Biosynthesis of Piperidine-2-Carboxylic Acid from Lysine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as pipecolic acid (Pip), is a non-proteinogenic amino acid derived from the catabolism of L-lysine. Far from being a simple metabolic byproduct, pipecolic acid serves as a critical chiral building block for a host of high-value secondary metabolites, including immunosuppressants like rapamycin and peptide antibiotics.[1][2] In recent years, its role as a central signaling molecule in plant immunity, specifically in systemic acquired resistance (SAR), has unveiled a new dimension of its biological significance.[3][4] The biosynthesis of pipecolic acid from lysine is not a monolithic process; rather, it proceeds through distinct, organism-specific enzymatic pathways. Understanding these pathways—their mechanisms, key enzymes, and regulation—is paramount for applications ranging from the mutasynthesis of novel pharmaceuticals to the development of new strategies for crop protection.

This technical guide provides a comprehensive exploration of the core biosynthetic routes of pipecolic acid from L-lysine across bacteria, fungi, plants, and mammals. It delves into the mechanistic details of key enzymes, offers field-proven experimental protocols for their study, and discusses the broader implications for drug development and biotechnology.

Chapter 1: The Foundational Dichotomy in Lysine Cyclization

The journey from the linear amino acid L-lysine to the cyclic structure of pipecolic acid begins with a fundamental divergence. All known pathways ultimately cyclize the six-carbon backbone of lysine, but they are distinguished by which of the two amino groups—the α-amino group or the ε-amino group—is removed and which is incorporated into the piperidine ring. This initial choice dictates the subsequent enzymatic steps and the nature of the key cyclic imine intermediate.[2][5]

Two primary intermediates define these routes:

-

Δ¹-Piperideine-2-Carboxylic Acid (P2C): Formed via the removal of the α-amino group of lysine. The ε-amino group is retained and forms the nitrogen heteroatom of the piperidine ring.

-

Δ¹-Piperideine-6-Carboxylic Acid (P6C): Formed via the removal of the ε-amino group of lysine. The α-amino group is retained and becomes the ring nitrogen.

These intermediates exist in equilibrium with their open-chain forms, α-keto-ε-aminocaproic acid and α-aminoadipic-δ-semialdehyde, respectively.[5] The final step in both cases is the reduction of the cyclic imine to form L-pipecolic acid.

Caption: The two primary routes from L-lysine to L-pipecolic acid.

Chapter 2: Microbial Biosynthesis: A Toolkit for Natural Product Synthesis

Microorganisms have evolved diverse and efficient pathways for pipecolic acid biosynthesis, often to supply precursors for complex secondary metabolites with potent biological activities.[1][2]

The Lysine Cyclodeaminase (LCD) Pathway

Found in actinomycetes, the producers of rapamycin (sirolimus) and FK506, this pathway represents the most direct conversion of L-lysine to L-pipecolic acid.[6][7] It is catalyzed by a single, highly specialized enzyme: Lysine Cyclodeaminase (LCD), such as RapL from the rapamycin biosynthetic cluster.[6]

Mechanism of Action: The LCD mechanism is a fascinating example of catalytic cofactor usage. It employs NAD⁺ not as a net reductant or oxidant, but in a catalytic cycle to facilitate the deamination and cyclization.[6][8]

-

Oxidation: The enzyme's bound NAD⁺ accepts a hydride from the α-carbon of L-lysine, oxidizing the α-amino group to an imine and forming NADH.

-

Cyclization: The ε-amino group performs an intramolecular nucleophilic attack on the imine carbon, forming a six-membered cyclic intermediate.

-

Deamination & Reduction: Ammonia is eliminated, creating the cyclic imine intermediate, P2C. The previously generated NADH then donates the hydride back to the C2 position, reducing the imine to an amine and regenerating NAD⁺. The product, L-pipecolic acid, is then released.[6][8]

Isotope labeling studies using L-[α-¹⁵N]lysine and L-[ε-¹⁵N]lysine have definitively confirmed that the α-amino group is lost, while the ε-nitrogen is incorporated into the final pipecolic acid ring.[6]

Caption: Catalytic mechanism of Lysine Cyclodeaminase (LCD).

The Saccharopine/P6C Pathway in Fungi

In many fungi, such as Penicillium chrysogenum and Rhizoctonia leguminicola, pipecolic acid arises from the main lysine catabolic pathway via the saccharopine route.[9][10] This pathway involves the removal of the ε-amino group.

-

Saccharopine Formation: L-lysine is reductively condensed with α-ketoglutarate to form saccharopine.

-

Oxidative Cleavage: A key enzyme, saccharopine oxidase, catalyzes the oxidative cleavage of saccharopine to yield P6C and glutamate.[5][11]

-

Reduction: P6C is then reduced by a reductase to L-pipecolic acid.

This pathway is intricately linked with primary metabolism and, in some fungi, is reversible, allowing pipecolic acid to be converted back into lysine.[10]

Chapter 3: Plant Biosynthesis: Orchestrating Plant Immunity

In plants, pipecolic acid and its N-hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are not merely metabolic intermediates but are central signaling molecules that orchestrate systemic acquired resistance (SAR), a broad-spectrum, long-lasting plant immune response.[3][12][13]

The ALD1/SARD4/FMO1 Pathway

The biosynthesis of the SAR signal is a three-step process initiated in response to pathogen infection.[13]

-

Transamination & Cyclization (ALD1): The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) initiates the pathway. It is an aminotransferase that removes the α-amino group from L-lysine.[14][15] The reaction product is not a stable keto-acid but undergoes spontaneous cyclization and isomerization to form enaminic 2,3-dehydropipecolic acid (2,3-DP).[14][15]

-

Reduction (SARD4): The reductase SAR-DEFICIENT 4 (SARD4) reduces the dehydropipecolic acid intermediate to L-pipecolic acid.[16][17] While SARD4 is a major contributor, other reductases may also be involved, highlighting the robustness of the system.[15]

-

N-hydroxylation (FMO1): The final activating step is the N-hydroxylation of L-pipecolic acid to NHP, catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[3][13] NHP is the potent, mobile signal that travels throughout the plant to prime distal tissues for enhanced defense.[3][12]

Caption: The plant biosynthetic pathway for the SAR signal NHP.

Chapter 4: Methodologies for Investigation

Protocol: In Vitro Characterization of a Lysine Cyclodeaminase (LCD)

This protocol outlines the characterization of an enzyme like RapL. The logic is to reconstitute the reaction in vitro to measure kinetic parameters and confirm product identity.

Step-by-Step Methodology:

-

Enzyme Expression and Purification:

-

Rationale: To study an enzyme in isolation, it must be pure. Heterologous expression in E. coli is a common and effective method.

-

Protocol: Clone the gene for the LCD (e.g., rapL) into an expression vector (e.g., pET-28a with an N-terminal His-tag). Transform into an expression strain like E. coli BL21(DE3). Grow cells, induce protein expression with IPTG at a reduced temperature (e.g., 18-25°C) to improve protein solubility. Lyse cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC). Assess purity via SDS-PAGE (>95% is ideal).[6]

-

-

Enzymatic Activity Assay:

-

Rationale: A robust assay is needed to quantify the rate of reaction. A radioactivity-based assay using ¹⁴C-labeled lysine is highly sensitive and specific.

-

Protocol: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The mixture should contain the purified LCD enzyme (e.g., 1-5 µM), L-[U-¹⁴C]lysine (e.g., 50 µM), and the essential cofactor NAD⁺ (e.g., 100 µM).[6] Incubate at a controlled temperature (e.g., 30°C).

-

Quenching & Separation: At various time points, take aliquots and quench the reaction (e.g., by adding an equal volume of methanol). Separate the substrate (lysine) from the product (pipecolic acid) using thin-layer chromatography (TLC).

-

Quantification: Visualize the spots using a phosphorimager and quantify the radioactivity in the substrate and product spots to calculate the initial reaction velocity.

-

-

Kinetic Parameter Determination:

-

Rationale: To understand the enzyme's efficiency, determine its Michaelis-Menten parameters (Kₘ and k꜀ₐₜ).

-

Protocol: Perform the activity assay as described above, but vary the concentration of one substrate (e.g., L-lysine) while keeping the other (NAD⁺) at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[6]

-

-

Product Confirmation:

-

Rationale: It is crucial to confirm that the product is indeed L-pipecolic acid.

-

Protocol: Run a scaled-up, non-radioactive reaction. Analyze the product using LC-MS and compare its retention time and mass spectrum to an authentic L-pipecolic acid standard. To confirm stereochemistry, use chiral chromatography.[6]

-

Protocol: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol details a robust method for measuring Pip levels in plant leaves, essential for studying SAR.

Data Presentation: Key Ions for GC-MS Analysis

| Analyte | Derivatization | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Norvaline (Internal Std) | Propyl Chloroformate | 8.2 min | 158.2 | 72.2 |

| Pipecolic Acid | Propyl Chloroformate | 9.9 min | 172.2 | 128.0 |

| Data derived from established protocols.[18] |

Experimental Workflow:

Caption: Workflow for GC-MS quantification of pipecolic acid.

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

Rationale: Efficiently extract the polar metabolite from the complex plant matrix while preventing degradation. An internal standard is added early to control for sample loss during processing.

-

Protocol: Flash-freeze ~50 mg of plant tissue in liquid nitrogen and homogenize. Add an extraction buffer (e.g., methanol/water) containing a known amount of an internal standard not present in the plant, such as norvaline.[18][19] Vortex vigorously and centrifuge to pellet debris.

-

-

Derivatization:

-

Rationale: Pipecolic acid is not volatile enough for gas chromatography. Derivatization with propyl chloroformate converts the amino and carboxyl groups into less polar, more volatile propyl carbamate and propyl ester derivatives, respectively.[18][19]

-

Protocol: Transfer the supernatant to a new tube. Perform the derivatization following a standardized kit protocol (e.g., EZ:faast) or a published method, which typically involves adding a propanol/pyridine solution followed by propyl chloroformate and liquid-liquid extraction into an organic solvent like isooctane.[18][19]

-

-

GC-MS Analysis:

-

Rationale: Gas chromatography separates the derivatized analytes based on their volatility and interaction with the column. Mass spectrometry provides highly specific detection and quantification.

-

Protocol: Inject the organic phase into a GC-MS system. Use a suitable temperature gradient to separate the analytes. Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring for the specific quantifier and qualifier ions of derivatized pipecolic acid and the internal standard (see table above).[18]

-

-

Quantification:

-

Rationale: Relate the instrument response to the actual concentration in the original sample.

-

Protocol: Generate a standard curve by derivatizing and analyzing known concentrations of authentic pipecolic acid and the internal standard. Calculate the peak area ratio of pipecolic acid to the internal standard for both the standards and the samples. Determine the concentration in the samples by interpolating from the linear regression of the standard curve.

-

References

- Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. (2025). Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(7), 130808.

- Koc, F. N., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14.

-

Bernsdorff, F., et al. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]

-

He, H. Y., & Tang, M. C. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]

-

He, H. Y., & Tang, M. C. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]

-

Lenk, M., et al. (2022). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 73(12), 4236–4250. [Link]

-

Koc, F. N., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14. [Link]

-

Plantae. (2019). Pipecolic contributes to systemic acquired resistance in barley. Plantae.org. [Link]

-

Vogel-Adghough, D., et al. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior, 8(9), e25552. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–153. [Link]

-

He, H. Y., & Tang, M. C. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology and Biotechnology, 33(6), 401-7. [Link]

-

Guth-Tremo, E. A., et al. (2007). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 129(39), 11934–11935. [Link]

-

Wang, C., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2569-2584. [Link]

-

Mandal, M. K., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3854. [Link]

-

Wang, C., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2569–2584. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153. [Link]

-

Kim, Y. O., et al. (2018). Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. Journal of Microbiology and Biotechnology, 28(4), 670-677. [Link]

-

Martín, J. F., et al. (2020). Biosynthesis of penicillins, cephalosporins, and other beta-lactam antibiotics. Microbiology Spectrum, 8(3). [Link]

-

Naranjo, L., et al. (2004). Conversion of Pipecolic Acid into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase. Journal of Bacteriology, 186(18), 6206–6214. [Link]

-

Wikipedia contributors. (2023). Pipecolic acid. Wikipedia. [Link]

-

Kim, Y. O., et al. (2018). Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. Journal of Microbiology and Biotechnology, 28(4), 670-677. [Link]

-

Wickwire, B. M., et al. (1990). Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. The Journal of Biological Chemistry, 265(25), 14742-14747. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–153. [Link]

-

Wang, C., et al. (2020). Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance. UEA Digital Repository. [Link]

-

Wikipedia contributors. (2023). Sirolimus. Wikipedia. [Link]

-

Hamase, K., et al. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. Annals of Nutrition & Metabolism, 47(5), 200-204. [Link]

-

Liu, M., et al. (2023). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. ResearchGate. [Link]

-

Hartmann, M., & Zeier, J. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. The Plant Journal, 96(1), 5-21. [Link]

-

Chang, Y. F., et al. (1990). L-pipecolic acid metabolism in human liver: L-alpha-aminoadipate delta-semialdehyde oxidoreductase. Biochimica et Biophysica Acta, 1038(3), 300-305. [Link]

-

Zhang, J., et al. (2022). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of l-pipecolic acid. Catalysis Science & Technology, 12(1), 231-240. [Link]

-

Silberstein, O. O., et al. (1956). Determination of Pipecolic Acid in Biological Materials. Analytical Chemistry, 28(5), 880-882. [Link]

-

Chen, Z., et al. (2018). The metabolic pathway of l-pipecolic acid and the heterologous biosynthesis of l-2-aminobutyric acid. ResearchGate. [Link]

-

Struys, E. A., et al. (2010). Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation. FEBS Letters, 584(1), 169-173. [Link]

-

Rao, V. V., & Chang, Y. F. (1989). L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product. Biochimica et Biophysica Acta, 990(3), 299-304. [Link]

-

Schmidt-Glenewinkel, T., et al. (1977). The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. Neurochemical Research, 2(6), 619-637. [Link]

-

KEGG. (n.d.). KEGG COMPOUND: C00408. genome.jp. [Link]

-

Contente, M. L., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5270-5275. [Link]

-

Contente, M. L., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5270-5275. [Link]

Sources

- 1. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipecolic acid in microbes: biosynthetic routes and enzymes - ProQuest [proquest.com]

- 3. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sirolimus - Wikipedia [en.wikipedia.org]

- 8. Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of Pipecolic Acid into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the L-Pipecolic Acid Metabolic Pathway in Plants

Abstract

The non-protein amino acid L-pipecolic acid (Pip) has emerged from relative obscurity to become a central figure in the regulation of plant immunity. Initially identified as a lysine catabolite, Pip is now recognized as a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. This technical guide provides a comprehensive overview of the L-pipecolic acid metabolic pathway in plants, intended for researchers, scientists, and drug development professionals. We will delve into the core biosynthetic and catabolic routes, the key enzymatic players, and their regulatory mechanisms. Furthermore, this guide will present detailed experimental protocols for the quantification of Pip and related metabolites, alongside methodologies for investigating the genetic and molecular underpinnings of this vital pathway. By synthesizing current knowledge with practical insights, this document aims to serve as an authoritative resource for understanding and manipulating Pip metabolism for enhanced crop protection and novel therapeutic strategies.

Introduction: The Rise of a Key Immune Regulator

Systemic acquired resistance (SAR) is a remarkable defense response in plants, where a localized pathogen infection leads to a state of heightened immunity throughout the entire plant, protecting it against subsequent attacks from a broad range of pathogens.[1][2] For decades, salicylic acid (SA) was considered the primary signaling molecule governing SAR.[3] However, accumulating evidence pointed towards the existence of other crucial players. The identification of L-pipecolic acid (Pip) as a key regulator of SAR marked a significant breakthrough in our understanding of plant immunology.[3][4]

Pip, a cyclic derivative of the essential amino acid L-lysine, accumulates to high levels not only in pathogen-inoculated leaves but also in distal, uninfected tissues, indicating its role as a mobile signal.[3][5] Its biosynthesis is intricately linked to primary metabolism and is tightly regulated upon pathogen perception. This guide will dissect the metabolic journey of L-lysine to L-pipecolic acid and its subsequent conversion to the even more potent immune activator, N-hydroxypipecolic acid (NHP).[6][7] Understanding this pathway is paramount for developing strategies to bolster plant defenses and for exploring its potential in therapeutic applications.

The Core Biosynthetic Pathway: From L-Lysine to L-Pipecolic Acid

The primary route for L-pipecolic acid biosynthesis in plants, particularly in the model organism Arabidopsis thaliana, is a two-step enzymatic process that originates from L-lysine.[1][6] This pathway is predominantly active within the plastids.[8]

Step 1: Transamination of L-Lysine by ALD1

The initial and rate-limiting step is the transamination of L-lysine, catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[9][10] ALD1, a pyridoxal phosphate (PLP)-dependent aminotransferase, removes the α-amino group from L-lysine.[11] This reaction generates ε-amino-α-keto caproic acid, which is unstable and spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[8][12] While ALD1 can utilize other amino acids as substrates in vitro, its principal in vivo function is the conversion of L-lysine in the context of plant immunity.[9]

Step 2: Reduction of P2C by SARD4

The cyclic intermediate, P2C, is then reduced to L-pipecolic acid by the reductase SAR-DEFICIENT 4 (SARD4) .[12][13][14] SARD4 is a key enzyme in this pathway, and its loss of function leads to a significant reduction in Pip levels and an accumulation of the precursor P2C.[12][13] The reconstitution of the Pip biosynthesis pathway in Escherichia coli through the co-expression of ALD1 and SARD4 has provided definitive evidence for their sequential action.[12][13][15]

Caption: Core L-pipecolic acid biosynthetic pathway in the plastid.

The Activation Step: N-hydroxylation to NHP

While L-pipecolic acid is a crucial signaling molecule, its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP) , is considered the ultimate, more potent activator of systemic acquired resistance.[6][7]

The conversion of Pip to NHP is catalyzed by the flavin-dependent monooxygenase FMO1 , which is located in the cytosol.[6][8][11] This N-hydroxylation step is critical for the full induction of SAR.[7] FMO1 expression is strongly induced upon pathogen infection, and its activity is essential for the systemic accumulation of SA and the establishment of broad-spectrum resistance.[3][16] Exogenous application of NHP can rescue the SAR-deficient phenotype of fmo1 mutants, confirming its position downstream of FMO1 in the signaling cascade.[7]

References

- 1. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 3. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of piperidine-2-carboxylic acid enantiomers

An In-depth Technical Guide to the Natural Occurrence of Piperidine-2-Carboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as pipecolic acid, is a non-proteinogenic amino acid derived from the metabolism of lysine. Its chiral center at the second carbon gives rise to two enantiomers, (S)- and (R)-pipecolic acid, each with distinct biosynthetic origins and physiological roles. (S)-Pipecolic acid is a crucial signaling molecule in plant immunity, while in mammals, the accumulation of both enantiomers is associated with various pathological conditions, including peroxisomal and liver disorders. The (R)-enantiomer is primarily a product of microbial metabolism. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies for the chiral separation of pipecolic acid enantiomers, offering a critical resource for researchers in biochemistry, drug development, and clinical diagnostics.

Introduction: The Significance of Chirality in Pipecolic Acid

Pipecolic acid is a cyclic imino acid that serves as a precursor for various secondary metabolites and plays a significant role in diverse biological systems, from microbes to plants and animals.[1][2] The stereochemistry of pipecolic acid is paramount, as the biological activity and metabolic pathways are often enantiomer-specific. (S)-Pipecolic acid (L-pipecolic acid) is the more prevalent enantiomer in many biological systems, including as a normal metabolite in human blood.[3] Conversely, (R)-pipecolic acid (D-pipecolic acid) is largely considered to be of microbial origin, particularly from gut microbiota.[4][5] Understanding the distinct natural occurrences and functions of these enantiomers is critical for elucidating their roles in health and disease, and for harnessing their potential in pharmaceutical applications.[6]

Biosynthesis of Pipecolic Acid Enantiomers: Divergent Pathways Across Kingdoms

The biosynthetic routes to (S)- and (R)-pipecolic acid are distinct and are derived from their corresponding lysine enantiomers. These pathways involve different enzymatic machinery, reflecting their divergent evolutionary origins and functional roles.

(S)-Pipecolic Acid Biosynthesis

The synthesis of (S)-pipecolic acid from L-lysine is well-documented in plants, animals, and microorganisms.[1] Two primary pathways have been identified, distinguished by which amino group of lysine is removed.[1][7]

-

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This pathway involves the removal of the α-amino group of L-lysine. In mammals, this proceeds via an aminotransferase reaction to form ε-amino-α-ketocaproic acid, which cyclizes to P2C.[8] The P2C is then reduced to (S)-pipecolic acid by a ketimine reductase.[8] In some bacteria, a lysine cyclodeaminase (LCD) can directly convert L-lysine to (S)-pipecolic acid.[7][9]

-

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This pathway involves the removal of the ε-amino group of L-lysine to form α-aminoadipate semialdehyde, which cyclizes to P6C.[1][10] This intermediate is then reduced to (S)-pipecolic acid.

In the context of plant immunity, the biosynthesis of (S)-pipecolic acid is particularly well-characterized. The Arabidopsis AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, converts L-lysine to P2C.[11][12] This is followed by the reduction of P2C to (S)-pipecolic acid by the reductase SAR-DEFICIENT4 (SARD4).[8][11]

Figure 1: Simplified biosynthetic pathways of (S)-pipecolic acid in plants and microbes.

(R)-Pipecolic Acid Biosynthesis

The primary source of (R)-pipecolic acid in mammals is the metabolic activity of intestinal bacteria on D-lysine.[4][13] While the metabolism of L-pipecolic acid is well-understood, the specific pathways for the D-enantiomer are an area of ongoing research.[6] The proposed pathway mirrors the P2C route for the L-enantiomer, starting with D-lysine.[6]

Natural Distribution and Physiological Functions

The distribution and function of pipecolic acid enantiomers are highly dependent on the biological system .

In Plants: A Key Regulator of Immunity

(S)-Pipecolic acid is a critical signaling molecule in plant defense, particularly in Systemic Acquired Resistance (SAR), a broad-spectrum immune response.[10][14] Upon pathogen infection, (S)-pipecolic acid accumulates in both local and distal tissues, priming the plant for a more robust defense response to subsequent attacks.[10][15] It acts upstream of other defense signals like salicylic acid and can be further metabolized to N-hydroxy-pipecolic acid (NHP), another potent immune signal.[14][16][17] Exogenous application of pipecolic acid has been shown to enhance disease resistance in various plant species, including tobacco and barley.[16][18]

In Mammals: A Metabolite of Clinical Interest

In humans, pipecolic acid is a normal metabolite found in physiological fluids such as plasma, urine, and cerebrospinal fluid.[13] (S)-pipecolic acid is the predominant enantiomer in the blood.[3] Elevated levels of pipecolic acid are associated with several inborn errors of metabolism, particularly peroxisomal disorders.[3][13][19] It is also implicated in synaptic transmission within the central nervous system.[6] The D-enantiomer, primarily derived from gut bacteria, is excreted in the urine and can be elevated in patients with chronic liver disease.[20]

In Microorganisms: A Precursor for Secondary Metabolites

Pipecolic acid is a vital precursor for the biosynthesis of numerous microbial secondary metabolites with significant pharmaceutical applications.[1] These include the immunosuppressant rapamycin, the antitumor agent swainsonine, and various antibiotics.[1] The piperidine ring of pipecolic acid often forms a crucial part of the bioactive structure of these compounds.[1][9]

Pipecolic Acid Enantiomers as Biomarkers

The quantification of pipecolic acid enantiomers in biological fluids has emerged as a valuable tool in clinical diagnostics.

| Disease/Condition | Enantiomer(s) Elevated | Fluid | Significance |

| Peroxisomal Disorders | Total Pipecolic Acid (primarily L-isomer) | Plasma, CSF | Key diagnostic marker for disorders like Zellweger syndrome and infantile Refsum disease.[3][4][19] |

| Chronic Liver Disease | D-Pipecolic Acid | Urine | Increased levels are observed in patients with chronic liver conditions.[4][20] |

| Pyridoxine-Dependent Epilepsy | Total Pipecolic Acid | Plasma, CSF | Moderately elevated levels may indicate this form of epilepsy.[13][21] |

| Esophageal Squamous Cell Carcinoma | Total Pipecolic Acid | Serum | Identified as a potential predictive biomarker for tumorigenesis.[22][23] |

Methodologies for Enantiomeric Resolution

The accurate quantification of individual pipecolic acid enantiomers requires specialized chiral separation techniques, as they cannot be distinguished by conventional mass spectrometry alone.

Overview of Chiral Separation Techniques

Several chromatographic methods are employed for the chiral separation of pipecolic acid, including:

-

High-Performance Liquid Chromatography (HPLC) []

-

Gas Chromatography (GC) []

-

Supercritical Fluid Chromatography (SFC) []

-

Capillary Electrophoresis (CE) [][25]

These techniques typically utilize a chiral stationary phase or a chiral selector in the mobile phase to achieve separation.

Experimental Protocol: Chiral LC-MS/MS Analysis of Pipecolic Acid in Plasma

This protocol is adapted from established methods for the stereoselective analysis of pipecolic acid enantiomers in plasma.[26][27]

1. Sample Preparation: a. To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5). b. Deproteinize the sample by adding a suitable organic solvent (e.g., acetonitrile) and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Separation: a. Column: A chiral macrocyclic glycopeptide teicoplanin column is effective for this separation.[26][27] b. Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) with additives to enhance separation. c. Flow Rate: Optimized based on column dimensions, typically in the range of 0.2-0.5 mL/min. d. Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Analysis Mode: Selected-Reaction Monitoring (SRM) for high sensitivity and specificity. c. SRM Transitions:

- Pipecolic Acid: m/z 130 -> m/z 84

- Internal Standard (Phenylalanine-d5): m/z 171 -> m/z 125

4. Data Analysis: a. Generate calibration curves using standards of known concentrations of D- and L-pipecolic acid. b. Quantify the enantiomers in the plasma samples by comparing their peak areas to the calibration curves.

Figure 2: Workflow for chiral analysis of pipecolic acid enantiomers in plasma by LC-MS/MS.

Experimental Protocol: Capillary Electrophoresis (CE) for Chiral Separation

CE offers an alternative high-resolution method for enantiomeric separation.[25]

1. Sample Derivatization (Optional but Recommended): a. To enhance detectability, pipecolic acid can be derivatized with a fluorogenic agent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[25]

2. CE System Configuration: a. Capillary: Fused-silica capillary. b. Background Electrolyte (BGE): A buffer solution (e.g., borate buffer) at a specific pH. c. Chiral Selector: Added to the BGE. Polymeric surfactants like poly(sodium N-undecanoyl-L-leucine-valinate) have proven effective for FMOC-derivatized pipecolic acid.[25] d. Separation Voltage: Applied across the capillary to drive electrophoretic and electroosmotic flow. e. Detection: UV or Laser-Induced Fluorescence (LIF) detector, depending on the derivatization agent used.

3. Analysis: a. Inject the derivatized sample into the capillary. b. Apply the separation voltage. c. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks. d. Quantify based on peak area relative to standards.

Dietary Occurrence and Its Implications

Pipecolic acid is present in various food sources, particularly in plants and fermented products.[5][28] Studies have shown that edible plants and processed foods like dairy products, fermented beverages, and cooked meats contain pipecolic acid, with a higher proportion of the L-isomer.[28][29][30] While dietary intake does contribute to the overall pool of pipecolic acid, studies involving lysine loading suggest that plasma D-pipecolic acid originates mainly from the catabolism of dietary lysine by intestinal bacteria rather than direct ingestion of the D-isomer from food.[5]

Conclusion and Future Perspectives

The enantiomers of this compound exhibit distinct origins and a wide range of biological activities that are of significant interest to researchers in fundamental and applied sciences. (S)-Pipecolic acid is now firmly established as a key regulator of plant immunity, opening avenues for the development of novel crop protection strategies. In the clinical realm, the stereospecific analysis of pipecolic acid enantiomers is a powerful diagnostic tool for a range of metabolic and neurological disorders, with emerging applications in oncology.

Future research should focus on further elucidating the enzymatic pathways of (R)-pipecolic acid biosynthesis in the gut microbiome and its precise role in host-microbe interactions. A deeper understanding of the transport and receptor-mediated signaling of both enantiomers in mammals could unveil new therapeutic targets. For drug development professionals, the rigid piperidine scaffold of pipecolic acid continues to be an attractive starting point for the design of conformationally constrained peptide and small molecule therapeutics.[6] The continued development of rapid and robust chiral analytical methods will be essential to support these future endeavors.

References

-

Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. PubMed Central. [Link]

-

New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma. PubMed Central. [Link]

-

Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Wiley Online Library. [Link]

-

Pipecolic acid in microbes: biosynthetic routes and enzymes. Oxford Academic. [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Oxford Academic. [Link]

-

Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. [Link]

-

Showing metabocard for Pipecolic acid (HMDB0000070). Human Metabolome Database. [Link]

-

Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector. PubMed. [Link]

-

Determination of D- and L-pipecolic acid in food samples including processed foods. PubMed. [Link]

-

New metabolic alterations and predictive marker pipecolic acid in sera for esophageal squamous cell carcinoma. bioRxiv. [Link]

-

Pipecolic acid in plants: biosynthesis, signalling, and role under stress. ResearchGate. [Link]

-

Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction. ResearchGate. [Link]

-

Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. ScienceDirect. [Link]

-

The metabolic pathway of l-pipecolic acid and the heterologous expression the key enzyme LCD. ResearchGate. [Link]

-

Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica. [Link]

-

Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed. [Link]

-

Showing metabocard for L-Pipecolic acid (HMDB0000716). Human Metabolome Database. [Link]

-

Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

-

Determination of D- and L-Pipecolic Acid in Food Samples Including Processed Foods. Karger Publishers. [Link]

-

Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. [Link]

-

Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Taylor & Francis Online. [Link]

-

Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Oxford Academic. [Link]

-

Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Oxford Academic. [Link]

-

Determination of D- and L-Pipecolic Acid in Food Samples Including Processed Foods. ResearchGate. [Link]

-

Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test. PubMed. [Link]

-

Pipecolic acid – Knowledge and References. Taylor & Francis. [Link]

-

Showing Compound D-Pipecolic acid (FDB023791). FooDB. [Link]

-

Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. PubMed. [Link]

-

Showing metabocard for D-Pipecolic acid (HMDB0005960). Human Metabolome Database. [Link]

-

Pipecolic acid, (+)-. PubChem. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]

-

N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PubMed Central. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 3. hmdb.ca [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Showing Compound D-Pipecolic acid (FDB023791) - FooDB [foodb.ca]

- 21. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 22. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 25. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. karger.com [karger.com]

- 30. researchgate.net [researchgate.net]

An In-Depth Guide to the Stereochemistry of Piperidine-2-Carboxylic Acid and Its Derivatives: Synthesis, Analysis, and Application

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Among its derivatives, piperidine-2-carboxylic acid, also known as pipecolic acid, holds a position of prominence due to its dual stereochemical complexity: a chiral center at the C2 position and the intricate conformational isomerism of the six-membered ring. This guide provides a comprehensive technical overview of the stereochemistry of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental principles of its stereoisomerism, delve into modern stereoselective synthesis strategies, detail the analytical techniques for stereochemical characterization, and critically examine the profound impact of stereochemistry on biological activity and drug design. This document is intended to serve as a field-proven resource, blending foundational theory with practical, application-oriented insights.

Section 1: Foundational Principles of Stereochemistry in Piperidine Scaffolds

The pharmacological and pharmacokinetic profile of a drug molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, this structure is defined by two key stereochemical features: the absolute configuration at the C2 carbon and the conformational state of the piperidine ring.

Chirality at C2: The Significance of (R)- and (S)-Pipecolic Acid

The C2 carbon of pipecolic acid is a stereocenter, giving rise to two non-superimposable mirror images: (S)-pipecolic acid and (R)-pipecolic acid. These enantiomers can exhibit vastly different biological activities, a common theme in pharmacology where stereochemistry dictates molecular recognition by chiral biological targets like enzymes and receptors.[2][3] L-Pipecolic acid ((S)-pipecolic acid) is a nonproteinogenic amino acid found in human physiological fluids and is a metabolite of L-lysine.[4][5] It serves as a crucial chiral building block for a wide range of biologically important molecules, including the immunosuppressants rapamycin and FK506, as well as local anesthetics like ropivacaine and levobupivacaine.[6][7] The specific stereoisomer is often critical for therapeutic efficacy and minimizing side effects.

Conformational Isomerism: The Dynamic Piperidine Ring

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[8] However, the presence of the nitrogen atom introduces additional complexity. The ring can undergo a rapid "ring flip" between two chair conformers. For a substituent at C2, this means it can occupy either an axial or an equatorial position.

The orientation of the carboxylic acid group at C2 is governed by a delicate balance of steric and electronic factors. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The conformational behavior is further influenced by the nitrogen substituent, solvent polarity, and intramolecular hydrogen bonding possibilities.[9][10] Understanding and controlling this conformational equilibrium is paramount in drug design, as the spatial arrangement of pharmacophoric groups dictates the molecule's ability to bind to its target. In some cases, steric or electronic strain may even force the ring into higher-energy boat or twist-boat conformations, which can significantly alter its biological profile.[11]

Caption: Ring flip equilibrium between axial and equatorial C2 conformers.

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound derivatives is a critical challenge in pharmaceutical development. Several strategies have been developed, each with distinct advantages regarding efficiency, scalability, and cost.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials from nature. Proteinogenic amino acids like L-lysine or L-glutamic acid are common starting points.[4] The inherent chirality of the starting material is preserved and transferred through a series of chemical transformations to form the piperidine ring.

-

Rationale: The primary advantage is the guaranteed absolute stereochemistry of the final product, which is derived directly from the chiral starting material. This method avoids costly and often complex asymmetric catalysis or resolution steps. For instance, L-lysine can be cyclized to form L-pipecolic acid through pathways catalyzed by enzymes like lysine cyclodeaminase.[5][12]

Asymmetric Catalysis

Asymmetric catalysis involves using a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. A prominent method is the asymmetric hydrogenation of pyridine-2-carboxylic acid or its derivatives using chiral transition metal catalysts, such as those based on Rhodium or Ruthenium with chiral phosphine ligands (e.g., DuPHOS).[6][13]

-

Causality in Catalyst Choice: The selection of the metal and chiral ligand is crucial. The ligand creates a chiral environment around the metal center, which coordinates to the substrate (the pyridine ring). This coordination forces the substrate to adopt a specific orientation, leading to the delivery of hydrogen from one face of the molecule, thereby generating one enantiomer in excess. The efficiency of this process (measured as enantiomeric excess, or e.e.) is highly dependent on the precise steric and electronic properties of the ligand-metal complex.

Resolution of Racemates

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.

-

Classical Resolution: This involves reacting the racemic pipecolic acid with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[15] The resolving agent is then removed to yield the pure enantiomers. While conceptually simple, this method can be low-yielding and labor-intensive.[14][15]

-

Kinetic Resolution: This technique uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer in the racemic mixture. This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. Lipases have been used for the kinetic resolution of pipecolic acid derivatives, yielding high enantiomeric excess.[14]

Caption: Overview of stereoselective synthesis and resolution strategies.

Table 1: Comparison of Stereoselective Synthetic Routes

| Method | Typical Starting Material | Key Reagent/Process | Advantages | Disadvantages | Typical e.e. (%) |

| Asymmetric Synthesis | Pyridine-2-carboxylic acid | Chiral Auxiliary (e.g., Oppolzer's sultam) | High diastereoselectivity, predictable configuration.[6][16] | Requires stoichiometric chiral auxiliary, multi-step. | >98%[16] |

| Asymmetric Catalysis | Pyridine-2-carboxylic acid | Chiral Rh or Ru catalyst (e.g., (R,R)-Et-DuPHOS-Rh) | High atom economy, scalable.[6] | Expensive catalysts, sensitive to conditions. | 90-99%[13] |

| Chiral Pool | L-Lysine, L-Glutamic Acid | Chemical or enzymatic cyclization | Absolute stereochemistry is certain, often fewer steps.[4] | Limited to the availability of chiral starting materials. | >99% |

| Classical Resolution | Racemic Pipecolic Acid | Chiral Resolving Agent (e.g., Tartaric Acid) | Technically straightforward, well-established. | Max 50% yield per enantiomer, often requires multiple recrystallizations.[14][15] | Can reach >99.5% with optimization.[14] |

Section 3: Analytical Techniques for Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of this compound derivatives is a critical quality control step in drug development. A suite of analytical techniques is employed for this purpose.[17][18]

Chiral Chromatography (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the workhorse methods for separating and quantifying enantiomers.[19][20]

-

Principle of Operation: The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For pipecolic acid, a macrocyclic glycopeptide teicoplanin column has been shown to be effective for enantioseparation in LC-MS/MS analysis.[19]

Protocol: Chiral LC-MS/MS for L-Pipecolic Acid Quantification in Plasma [19]

-

Sample Preparation: To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5). Deproteinize the sample with a suitable solvent (e.g., acetonitrile), centrifuge, and evaporate the supernatant to dryness. Reconstitute the residue in the mobile phase.

-

Chromatographic Separation:

-

Column: Chiral macrocyclic glycopeptide teicoplanin column.

-

Mobile Phase: Isocratic elution with a suitable solvent system (e.g., 1 mM copper(II) sulfate in water).

-

Flow Rate: Optimized for best separation (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Interface: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected-Reaction Monitoring (SRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for pipecolic acid (e.g., m/z 130 -> m/z 84) and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. The ratio of the L-pipecolic acid peak area to the internal standard peak area is used to determine the concentration in the unknown sample. This method allows for the clear distinction between L- and D-pipecolic acid.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry and conformational preferences of piperidine derivatives.[9][21]

-

Conformational Analysis: The magnitude of the proton-proton coupling constants (³J values) can help determine the dihedral angles between adjacent protons, providing insight into the chair conformation and the axial/equatorial orientation of substituents.

-

Enantiomeric Purity: While NMR cannot distinguish enantiomers directly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer, which can then be integrated to determine enantiomeric excess.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the solid-state conformation of a molecule.[15] It provides an unambiguous three-dimensional map of the atomic positions, confirming the stereochemistry and revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Section 4: The Impact of Stereochemistry on Biological Activity and Drug Design

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets. The stereochemistry of this compound derivatives dictates their pharmacological activity, potency, and safety profile.

Case Study: Local Anesthetics

Local anesthetics such as bupivacaine and ropivacaine are derivatives of (S)-pipecolic acid.[6] The racemic mixture of bupivacaine was used for decades, but the (R)-enantiomer was found to be associated with higher cardiotoxicity. This led to the development of levobupivacaine, the pure (S)-enantiomer, which retains the desired anesthetic properties with a significantly improved safety profile. This classic example underscores the importance of stereochemistry in drug development, where isolating the active and safer enantiomer (the eutomer) from the less active or more toxic one (the distomer) can lead to superior therapeutic agents.

Structure-Activity Relationship (SAR)

The stereocenter at C2 and the conformation of the piperidine ring are critical components of the structure-activity relationship (SAR) for this class of compounds.

-

Receptor Binding: A drug's affinity for its target receptor is highly dependent on a precise geometric and electronic match. An (S)-enantiomer might fit perfectly into a chiral binding pocket, while its (R)-enantiomer may bind weakly or not at all.

-

Enzyme Inhibition: When the derivative is designed as an enzyme inhibitor, the stereochemistry determines its ability to mimic the natural substrate or transition state. For example, epoxide derivatives of L-pipecolic acid have been investigated as inhibitors of L-pipecolate oxidase, with their activity being stereodependent.[22]

-

ADME Properties: Stereochemistry can also influence absorption, distribution, metabolism, and excretion (ADME) properties, affecting the drug's overall pharmacokinetic profile.

Caption: A model of stereoselective binding to a biological target.

Section 5: Conclusion and Future Outlook

The stereochemistry of this compound is not merely an academic detail but a critical determinant of molecular function with profound implications for drug discovery and development. A thorough understanding of its chirality and conformational dynamics is essential for the rational design of potent, selective, and safe therapeutics. Advances in asymmetric synthesis and catalysis continue to provide more efficient routes to enantiomerically pure derivatives, while sophisticated analytical techniques allow for their precise characterization. As our understanding of molecular biology deepens, the ability to design and synthesize molecules with precise three-dimensional structures will become even more crucial in the quest for next-generation medicines. The principles and methodologies outlined in this guide serve as a foundational resource for scientists working to harness the stereochemical complexity of the piperidine scaffold for therapeutic innovation.

References

-

Chen, Y., et al. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][6][16]

-

Couty, F., et al. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Available at: [Link][23]

-

Bernal, J., et al. (1988). A convenient resolution of pipecolic acid using a metal complex as the chiral auxiliary. Transition Metal Chemistry. Available at: [Link][15][24]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link][9]

-

Manimekalai, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link][11]

-

Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry. Available at: [Link][19]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link][10][25]

-

Reddy, G. S., et al. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. US Patent 7,683,175. Available at: [14]

-

ResearchGate. (n.d.). l-Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. Available at: [Link][1]

-

Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry. Available at: [Link][26]

-

CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. Available at: [13]

-

Form, M., & Katz, E. (1975). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. Antimicrobial Agents and Chemotherapy. Available at: [Link][27]

-

McClard, R. W., et al. (1998). Epoxide Derivatives of Pipecolic Acid and Proline Are Inhibitors of Pipecolate Oxidase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][22]

-

He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. Available at: [Link][5]

-

ResearchGate. (n.d.). Some proline and pipecolic acid derived drugs. ResearchGate. Available at: [Link][7]

-

Chiralpedia. (2025). Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link][17]

-

CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents. Available at: [28]

-

University of Pretoria. (n.d.). Analysis of Pyrrolizidine Alkaloids. UPSpace. Available at: [Link][18]

-

Drag, M., et al. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry. Available at: [Link][21]

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Chem.ucalgary.ca. Available at: [Link][2]

-

Kladou, M., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]

-

El-Shazly, A., & Wink, M. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules. Available at: [Link][20]

-

Di Martino, R. M. C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link][3]

-

Gubskaya, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link][29]

-

Gubskaya, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 2-Piperidine-carboxylic acid. ResearchGate. Available at: [Link][30]

-

ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Available at: [Link][31]

-

ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available at: [Link][32]

-

Iida, K., et al. (2007). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][33]

-

Guo, L., et al. (2010). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Available at: [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. cris.technion.ac.il [cris.technion.ac.il]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 14. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 29. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-piperidine-2-carboxylic Acid as a Chiral Building Block

<

Abstract

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a paramount chiral building block in modern medicinal chemistry and organic synthesis. Its inherent chirality and conformationally constrained piperidine scaffold are highly sought-after features in the design of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's fundamental properties, synthetic methodologies, and its critical role in the creation of impactful pharmaceuticals.

Introduction: The Strategic Value of (S)-piperidine-2-carboxylic Acid in Synthesis

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its efficacy and safety. Chiral building blocks are foundational tools that provide chemists with stereochemical control, enabling the construction of enantiomerically pure drug candidates. (S)-piperidine-2-carboxylic acid stands out due to the prevalence of the piperidine motif in numerous natural products and approved drugs.[1][2] This six-membered nitrogenous heterocycle imparts a degree of conformational rigidity that can enhance a molecule's binding affinity to its biological target. The presence of both a secondary amine and a carboxylic acid on this chiral scaffold offers versatile synthetic handles for elaboration into a diverse array of complex structures.

Foundational Knowledge: Physicochemical and Spectroscopic Profile

A thorough understanding of the intrinsic properties of (S)-piperidine-2-carboxylic acid is essential for its effective application in synthetic chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO2 | [3][4][5] |

| Molar Mass | 129.16 g/mol | [3][4][6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 272 °C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

| Specific Rotation ([α]D) | -27.5° (c=5, H2O, 24°C) |

Spectroscopic Fingerprints for Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity and purity. The spectra exhibit characteristic signals corresponding to the piperidine ring protons and the unique α-proton.[6]

-

Infrared (IR) Spectroscopy: IR analysis reveals key functional groups, including the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the N-H stretch of the secondary amine.[7]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and provides valuable fragmentation data for structural elucidation.[6]

Synthetic Pathways: Accessing the Chiral Scaffold

While commercially available, a knowledge of the synthetic routes to (S)-piperidine-2-carboxylic acid is beneficial for accessing derivatives and for process development.

Biocatalytic Routes: A Green Chemistry Approach

Enzymatic methods offer a highly efficient and environmentally sustainable means of producing enantiopure (S)-piperidine-2-carboxylic acid. A prominent biocatalytic strategy involves the use of lysine cyclodeaminase, which converts L-lysine into L-pipecolic acid.[8][9][10] This enzymatic transformation proceeds through an initial oxidation, followed by cyclization and subsequent reduction, often with cofactor recycling.[10][11][12]

Caption: Biocatalytic conversion of L-Lysine to L-Pipecolic Acid.

Chemical Synthesis Strategies

Asymmetric chemical synthesis provides alternative pathways. These methods often involve the stereoselective reduction of a prochiral precursor or the use of chiral auxiliaries to direct the formation of the desired stereocenter.[13] While effective, these routes can be more complex and may require more rigorous purification steps compared to biocatalytic methods.[13]

Applications in Drug Discovery and Development: A Cornerstone for Therapeutics

The rigid, chiral nature of the (S)-piperidine-2-carboxylic acid scaffold has been instrumental in the design of a multitude of therapeutic agents.[3] Its incorporation can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1]

Local Anesthetics: A Case Study in Stereochemistry

A notable application is in the synthesis of long-acting local anesthetics such as Ropivacaine. The synthesis of Ropivacaine involves the N-alkylation of the piperidine nitrogen and amidation of the carboxylic acid with 2,6-dimethylaniline. The (S)-stereochemistry is critical for its clinical profile, demonstrating the profound impact of chirality on drug action.

Caption: Simplified synthetic workflow for Ropivacaine.

Broader Therapeutic Potential

Beyond anesthetics, derivatives of (S)-piperidine-2-carboxylic acid are being explored in a range of therapeutic areas, including as immunosuppressants and for the treatment of neurological disorders.[3][8] Its role as a pharmaceutical intermediate is continually expanding as researchers leverage its structural advantages.[3]

Core Experimental Protocol: N-Acylation